molecular formula C27H21N3O2S B399716 N-(4-ethylbenzoyl)-N'-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]thiourea

N-(4-ethylbenzoyl)-N'-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]thiourea

Cat. No.: B399716
M. Wt: 451.5g/mol
InChI Key: PTJLHEDHOVIKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylbenzoyl)-N'-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]thiourea is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core, substituted with an ethyl group, a naphthalenyl group, and a benzoxazole moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzoyl)-N'-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]thiourea typically involves multiple steps, including the formation of the benzoxazole ring, the introduction of the naphthalenyl group, and the final coupling with the benzamide core. One common synthetic route involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through a cyclization reaction involving an o-aminophenol and a carboxylic acid derivative under acidic conditions.

    Introduction of Naphthalenyl Group: The naphthalenyl group can be introduced through a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.

    Coupling with Benzamide Core: The final step involves the coupling of the benzoxazole-naphthalenyl intermediate with 4-ethylbenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzoyl)-N'-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide core or the benzoxazole ring are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-ethylbenzoyl)-N'-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]thiourea has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzoyl)-N'-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(1-naphthalen-1-yl-ethyl)-4-trifluoromethyl-benzamide: This compound shares a similar benzamide core but differs in the presence of a trifluoromethyl group instead of the benzoxazole moiety.

    2-(4-ethyl-naphthalen-1-yl)-2-nitro-indan-1,3-dione: This compound has a similar naphthalenyl group but differs in the presence of a nitro-indan-1,3-dione structure.

Uniqueness

N-(4-ethylbenzoyl)-N'-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]thiourea is unique due to its combination of a benzamide core, a benzoxazole ring, and a naphthalenyl group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C27H21N3O2S

Molecular Weight

451.5g/mol

IUPAC Name

4-ethyl-N-[(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide

InChI

InChI=1S/C27H21N3O2S/c1-2-17-10-12-19(13-11-17)25(31)30-27(33)28-20-14-15-24-23(16-20)29-26(32-24)22-9-5-7-18-6-3-4-8-21(18)22/h3-16H,2H2,1H3,(H2,28,30,31,33)

InChI Key

PTJLHEDHOVIKOK-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC5=CC=CC=C54

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.